D-Mannitol-1,6-13C2
CAS No.:
Cat. No.: VC0206325
Molecular Formula: C₄¹³C₂H₁₅O₆
Molecular Weight: 184.16
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₄¹³C₂H₁₅O₆ |
---|---|
Molecular Weight | 184.16 |
Introduction
Chemical Characteristics and Physical Properties
Molecular Structure and Composition
D-Mannitol-1,6-13C2 is a hexahydric alcohol (sugar alcohol) with a symmetrical structure. Its molecular formula is C6H14O6, with two 13C atoms replacing the natural 12C isotopes at positions 1 and 6. The compound maintains the stereochemical configuration of D-mannitol, with its characteristic linear chain of six carbon atoms each bearing a hydroxyl group. The positioning of the 13C labels at the terminal carbons is particularly valuable for metabolic studies, as it allows researchers to track the fate of these specific carbon atoms through various biochemical transformations.
Spectroscopic Properties
The 13C-labeling at positions 1 and 6 provides distinctive spectroscopic features:
Spectroscopic Technique | Observable Features |
---|---|
13C NMR | Enhanced signals at carbon positions 1 and 6 (~62-64 ppm) |
MS | Molecular ion peak at m/z 184 instead of 182 |
IR | Identical to unlabeled D-mannitol |
These spectroscopic characteristics make D-Mannitol-1,6-13C2 readily distinguishable from unlabeled mannitol in analytical applications.
Synthesis and Preparation Methods
Purification and Quality Control
After synthesis, rigorous purification procedures are essential to achieve the high isotopic purity required for research applications. Typical methods include:
Purification Technique | Purpose |
---|---|
Crystallization | Primary purification |
Chromatography | Removal of synthesis by-products |
Isotopic Analysis | Confirmation of 13C enrichment at target positions |
NMR Spectroscopy | Verification of structural integrity and isotope positioning |
The final product must typically achieve >99% isotopic purity at the labeled positions to be suitable for metabolic tracing studies.
Applications in Scientific Research
Metabolic Pathway Investigation
D-Mannitol-1,6-13C2 offers unique advantages for studying specific metabolic pathways:
Pathway | Research Application |
---|---|
Carbohydrate Metabolism | Tracing carbon flux through hexitol pathways |
Polyol Pathway | Investigating alternate glucose metabolism routes |
Osmoregulation Mechanisms | Studying sugar alcohol transport and utilization |
The terminal labeling pattern (positions 1 and 6) makes it particularly valuable for investigating pathways where the terminal carbons undergo specific transformations, such as in the recycling between gluconeogenesis and glycolysis.
Nuclear Magnetic Resonance Applications
In NMR-based metabolic studies, D-Mannitol-1,6-13C2 provides distinct advantages:
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The labeled carbons generate strong signals in 13C NMR spectra
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The metabolic fate of the terminal carbons can be monitored through downstream metabolites
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The appearance of 13C-13C coupling patterns in metabolites indicates specific pathway activities
For example, when D-Mannitol-1,6-13C2 is metabolized, the resulting lactate can show characteristic NMR patterns that differ from those produced when using D-Mannitol-1,2-13C2, allowing researchers to distinguish between different metabolic routes .
Comparison with Related Isotope-Labeled Compounds
D-Mannitol-1,6-13C2 versus D-Mannitol-1,2-13C2
The positioning of 13C labels significantly affects the compound's utility in research:
Feature | D-Mannitol-1,6-13C2 | D-Mannitol-1,2-13C2 |
---|---|---|
Labeled Positions | Terminal carbons (1,6) | Adjacent carbons (1,2) |
Metabolic Tracking | Ideal for following terminal carbon metabolism | Better suited for tracking PPP vs. glycolysis branching |
Typical Applications | Carbon recycling between gluconeogenesis/glycolysis | Early glycolysis and PPP pathway discrimination |
NMR Signal Patterns | Terminal carbon signals | Adjacent carbon coupling patterns |
D-Mannitol-1,2-13C2 provides insights into early glycolysis and pentose phosphate pathway branching, as positions 1 and 2 represent critical nodes in glucose metabolism. In contrast, D-Mannitol-1,6-13C2 would be more suitable for tracing the fate of terminal carbons, which undergo different transformations in various metabolic pathways.
Current Research Directions
Metabolic Flux Analysis
Current research suggests that compounds like D-Mannitol-1,6-13C2 could be valuable in comprehensive metabolic flux analysis studies. The labeling of terminal carbons provides unique information about:
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Carbon entry into metabolism through hexitol utilization pathways
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Terminal carbon recycling through gluconeogenesis and glycolysis
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Distinction between metabolic end products derived from different pathways
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